(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

Catalog No.
S3083987
CAS No.
1055943-40-2
M.F
C6H11Cl2NO
M. Wt
184.06
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochl...

CAS Number

1055943-40-2

Product Name

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

IUPAC Name

(E)-4-(dimethylamino)but-2-enoyl chloride;hydrochloride

Molecular Formula

C6H11Cl2NO

Molecular Weight

184.06

InChI

InChI=1S/C6H10ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-4H,5H2,1-2H3;1H/b4-3+;

InChI Key

FPAHELIXMHBDLQ-BJILWQEISA-N

SMILES

CN(C)CC=CC(=O)Cl.Cl

Solubility

not available

Medicinal Chemistry and Drug Discovery

Field:

Medicinal chemistry and drug discovery.

Summary:

(E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride: has been investigated as a potential building block for synthesizing novel bioactive heterocyclic compounds. Researchers have explored its reactivity and utility in designing new therapeutic agents.

Methods and Experimental Procedures:

The synthesis of this compound typically involves chloromethylation of 2-(dimethylamino)ethanol in the presence of potassium carbonate. The resulting quaternary ammonium salt undergoes intramolecular rearrangement to form N,N-dimethyloxazolidinium chloride . The detailed synthetic procedure includes:

Results and Outcomes:

The successful synthesis of N,N-dimethyloxazolidinium chloride provides access to a new class of biologically active heterocyclic compounds. These derivatives exhibit potential for use in drug development, particularly in the search for novel therapeutic agents .

Organic Synthesis and Chemical Reactivity

Field:

Organic synthesis and chemical reactivity.

Summary:

Researchers have explored the chemical reactivity of N,N-dimethyl enaminones, including (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride, as synthons for various heterocycles. These compounds serve as versatile building blocks for the construction of acyclic, carbocyclic, and fused heterocyclic derivatives.

Methods and Experimental Procedures:

The utility of N,N-dimethyl enaminones involves their reaction with other reagents to form diverse heterocyclic structures. For example, the reaction of dimethyl trans-but-2-enoylphosphonate with trimethyl phosphite yields the corresponding ester . The detailed procedure includes:

Results and Outcomes:

The successful synthesis of heterocyclic derivatives using N,N-dimethyl enaminones demonstrates their versatility as synthons. These compounds can be tailored for specific applications in organic synthesis and chemical reactivity .

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is a synthetic organic compound characterized by the presence of a dimethylamino group, a but-2-enoyl moiety, and a chloride functional group. This compound features a double bond between the second and third carbon atoms in the butenoyl chain, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The hydrochloride form indicates that the compound exists as a salt, which can enhance its solubility and stability in various solvents.

There is no known mechanism of action for (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride as its biological activity or role in any system remains unexplored.

  • Corrosive: The presence of an acyl chloride group (C=O-Cl) suggests the compound might be corrosive and can cause skin and eye irritation or burns [].
  • Reactive: The enone system and the presence of a chloride group indicate the molecule might be reactive and could react exothermically with water or other protic solvents.

The reactivity of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is primarily attributed to its electrophilic nature due to the presence of the acyl chloride group. Key reactions include:

  • Nucleophilic Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
  • Addition Reactions: The double bond in the butenoyl moiety can participate in addition reactions with various nucleophiles, potentially leading to more complex molecules.
  • Hydrolysis: In the presence of water, (E)-4-(dimethylamino)but-2-enoyl chloride can hydrolyze to form (E)-4-(dimethylamino)but-2-enoic acid and hydrochloric acid.

  • Antimicrobial Activity: Many nitrogen-containing compounds have shown effectiveness against various bacterial strains.
  • Cytotoxic Effects: Some derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development.

In silico predictions using structure-activity relationship models may provide insights into its potential biological activities .

Synthesis of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride typically involves several steps:

  • Formation of Butenoyl Chloride: Starting from butyric acid, chlorination can be performed using thionyl chloride or oxalyl chloride to yield butenoyl chloride.
  • Dimethylamino Group Introduction: The introduction of the dimethylamino group can be achieved through nucleophilic substitution where dimethylamine reacts with butenoyl chloride.
  • Formation of Hydrochloride Salt: The final step involves reacting the free base form with hydrochloric acid to obtain the hydrochloride salt.

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride has potential applications in:

  • Pharmaceutical Industry: As an intermediate for synthesizing bioactive compounds or pharmaceuticals.
  • Organic Synthesis: Utilized in the preparation of various chemical derivatives through nucleophilic substitution and addition reactions.
  • Research: Used in studies related to structure-activity relationships and drug design.

Interaction studies involving (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with specific proteins could elucidate its mechanism of action.
  • Enzyme Inhibition Studies: Investigating whether this compound inhibits specific enzymes involved in metabolic pathways could reveal its therapeutic potential.

In silico modeling techniques such as molecular docking can predict interactions with biological macromolecules .

Several compounds share structural similarities with (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride. Here are some examples:

Compound NameStructure FeaturesUnique Aspects
4-Aminobutyric AcidContains an amino group instead of dimethylaminoNeurotransmitter properties
Dimethylaminopropionyl ChlorideSimilar acyl chloride structurePotential use as a local anesthetic
3-(Dimethylamino)propanoic AcidContains a propanoic acid backboneExhibits neuroprotective effects

The uniqueness of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride lies in its specific combination of structural features that may confer distinct biological activities compared to these similar compounds. Its dual functionality as an electrophile and potential bioactive agent makes it a candidate for further exploration in medicinal chemistry and synthetic applications.

The primary synthetic route for (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride involves the chlorination of (E)-4-(dimethylamino)but-2-enoic acid. This process typically employs chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions to prevent hydrolysis of the reactive acyl chloride intermediate.

Chlorination Mechanism

The reaction mechanism follows a nucleophilic acyl substitution pathway. The carboxylic acid reacts with the chlorinating agent to form a mixed anhydride intermediate, which subsequently undergoes chloride displacement to yield the acyl chloride. For example, using thionyl chloride:

$$
\text{(E)-4-(Dimethylamino)but-2-enoic acid} + \text{SOCl}2 \rightarrow \text{(E)-4-(Dimethylamino)but-2-enoyl chloride} + \text{SO}2 + \text{HCl}
$$

The hydrochloride salt is subsequently obtained by treating the acyl chloride with hydrochloric acid.

Key Reaction Parameters

  • Temperature: Reactions are conducted at reflux (60–80°C) for thionyl chloride or at room temperature for oxalyl chloride.
  • Solvent: Anhydrous dichloromethane or toluene is preferred to maintain moisture-free conditions.
  • Stoichiometry: A 1:1.2 molar ratio of acid to chlorinating agent ensures complete conversion.

Dates

Modify: 2024-04-14

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